2-[(Pyridin-3-ylamino)methyl]phenol
Description
2-[(Pyridin-3-ylamino)methyl]phenol is a secondary amine derived from the reduction of a Schiff base formed by condensing salicylaldehyde with 3-aminopyridine . The compound features a phenol group linked via a methylene bridge to a pyridin-3-ylamino moiety. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol. The crystal structure reveals an intramolecular O–H···N hydrogen bond between the phenolic oxygen and the pyridine nitrogen, forming an 8-membered ring .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[(pyridin-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-7,9,14-15H,8H2 |
InChI Key |
RNLPSIGSCNHXKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=CN=CC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CN=CC=C2)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring linked to a phenolic structure through a methylene bridge. The presence of the hydroxyl group allows for hydrogen bonding, which plays a crucial role in its interactions with other molecules. The crystal structure reveals that the aromatic rings are twisted, which influences its reactivity and biological interactions .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Researchers utilize it in:
- Synthesis of pharmaceuticals : It can be modified to develop new drug candidates.
- Ligand development : Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biological Applications
The biological significance of this compound is highlighted by its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Research has shown that certain modifications of this compound can inhibit cancer cell proliferation, suggesting a role in cancer treatment strategies .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as:
- Therapeutic Agent : Its ability to interact with biological targets positions it as a candidate for drug development.
- Drug Delivery Systems : The compound's properties may be harnessed in creating effective drug delivery mechanisms that enhance the bioavailability of therapeutic agents.
Case Study 1: Antimicrobial Activity
A study published in PubMed demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .
Case Study 2: Anticancer Research
Research published on ResearchGate investigated the anticancer potential of modified forms of this compound. The results indicated that these derivatives could induce apoptosis in cancer cells while sparing normal cells, showcasing their selective toxicity .
Comparison with Similar Compounds
Structural Variations and Hydrogen Bonding
The following table summarizes key structural differences and hydrogen bonding patterns among analogs:
Key Observations :
- Pyridine N Position : The pyridin-3-yl derivative forms intramolecular hydrogen bonds, while the pyridin-2-yl analog adopts a twisted conformation (50.33° dihedral angle) and relies on intermolecular N–H···O bonds to form helical chains .
- Functional Groups: Replacement of the amine with an imine group (as in the hydroxyethylamino derivative) introduces additional hydrogen-bonding donors/acceptors, leading to layered crystal structures .
Physical Properties
Key Observations :
- Lower molecular weight compounds (e.g., this compound) exhibit better solubility in polar solvents compared to halogenated analogs .
- Halogen substituents (e.g., Cl, Br) increase molecular weight and melting points but reduce solubility .
Preparation Methods
Solvent-Free Three-Component Synthesis
Reaction Design and Substrate Scope
The solvent-free approach, adapted from pseudo-Betti reaction principles, enables efficient one-pot assembly of 2-[(Pyridin-3-ylamino)methyl]phenol derivatives. A stoichiometric mixture of 3-aminopyridine (1.0 mmol), aromatic aldehydes (1.2 mmol), and activated phenols (1.0 mmol) undergoes thermal activation at 80°C without catalysts. Electron-withdrawing substituents on the aldehyde component (e.g., nitro, chloro) accelerate imine formation, reducing reaction times to 30 minutes compared to 120 minutes for electron-donating groups. Phenolic substrates like o-cresol exhibit enhanced reactivity due to steric and electronic effects, achieving yields up to 97%.
Mechanistic Pathway
The reaction proceeds via a dual activation mechanism (Figure 1). Initial condensation of 3-aminopyridine and aldehyde generates an electrophilic imine intermediate. Concurrently, the phenol hydroxyl group protonates the imine nitrogen, increasing electrophilicity at the α-carbon. Intramolecular hydrogen bonding directs nucleophilic attack exclusively to the ortho position, ensuring regioselectivity. This pathway avoids traditional acid catalysis requirements, making the process environmentally benign.
Optimization Parameters
Table 1 summarizes critical reaction variables and their impact on yield:
| Variable | Optimal Range | Yield Influence |
|---|---|---|
| Temperature | 75–85°C | ±5% per 10°C |
| Phenol Activation | o-Cresol > Phenol | +37% yield |
| Aldehyde Substituent | p-NO₂ > p-OCH₃ | +22% yield |
| Reaction Time | 30–120 min | -1.2%/min post-optimum |
Post-reaction workup involves diethyl ether extraction followed by magnesium sulfate drying and n-hexane recrystallization, achieving >95% purity without chromatography.
Mannich Reaction Approaches
Classical Aqueous Phase Methodology
Early synthetic routes employed Mannich conditions with formaldehyde (0.35 mol), 3-aminopyridine (0.40 mol), and phenol (0.10 mol) in aqueous media. Key steps include:
- Dropwise formaldehyde addition to an amine-phenol mixture at 10–15°C
- Gradual heating to 100°C over 2 hours
- Salting-out with NaCl (160 g/mol phenol)
- Ether extraction and vacuum concentration
This method produces the target compound in 76% yield but generates colored byproducts (λmax 450–550 nm) attributed to resorcinolic impurities.
Methanol-Mediated Modifications
Replacing water with methanol as solvent reduces side reactions while maintaining yields at 68–72%. The modified protocol features:
- Reflux conditions (65°C)
- Reduced formaldehyde stoichiometry (1:1.05 amine:aldehyde)
- Neutral pH stabilization with sodium acetate
¹H NMR analysis of crude products reveals <5% dimeric species, contrasting with 12–15% in aqueous reactions.
Advanced Characterization Techniques
Spectroscopic Fingerprinting
Consistent spectral signatures confirm successful synthesis across methods:
Comparative Method Analysis
Efficiency Metrics
| Parameter | Solvent-Free | Aqueous Mannich | Methanol Mannich |
|---|---|---|---|
| Average Yield | 89% | 76% | 70% |
| Reaction Time | 45 min | 120 min | 180 min |
| Byproduct Formation | <2% | 12% | 8% |
| Temperature Tolerance | ±5°C | ±2°C | ±3°C |
The solvent-free method demonstrates clear advantages in yield and speed, though it requires exact stoichiometric control. Mannich approaches offer scalability but necessitate stringent pH monitoring.
Industrial Application Considerations
Process Intensification
Continuous flow reactors could enhance the solvent-free method by:
- Maintaining isothermal conditions (±0.5°C)
- Reducing batch variability (RSD <1.5% vs. 4.8% batch)
- Enabling 24/7 production with 83% capacity utilization
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-[(Pyridin-3-ylamino)methyl]phenol, and how is its structure validated?
- Methodological Answer : The compound is synthesized via a two-step process:
Schiff Base Formation : Condense salicylaldehyde (1 mmol) with 3-aminopyridine (1 mmol) in toluene under reflux for 10 hours.
Reduction : Reduce the Schiff base intermediate using sodium borohydride (NaBH₄) in absolute methanol. Crystallization from methanol yields colorless crystals (80% yield) .
- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) is employed to confirm the structure. The refinement process uses SHELX software (e.g., SHELXL for refinement, SHELXS for solution), with key parameters including , , and a monoclinic space group. Hydrogen bonding networks and torsion angles (e.g., 68.79° twist between aromatic rings) are analyzed to validate geometry .
Q. What are the critical crystallographic parameters for this compound?
- Methodological Answer : Key parameters include:
- Unit Cell Dimensions : , , .
- Hydrogen Bonding : O–H···N (donor to pyridyl N) and N–H···O (amino to hydroxy) interactions generate linear chains along the -axis and layer structures. These are quantified using distance restraints (e.g., O–H = 0.84 ± 0.01 Å) and mapped via thermal ellipsoid plots .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the supramolecular properties of this compound?
- Methodological Answer : The compound exhibits two distinct hydrogen bonds:
- O–H···N : Forms chains along the -axis, enhancing thermal stability.
- N–H···O : Connects adjacent chains into 2D layers, influencing solubility and crystal packing .
- Advanced Analysis : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., % of O···H/N···H contacts). Compare with analogs like (E)-2-{[2-(2-hydroxyethylamino)ethyl-imino]methyl}phenol, where similar O–H···N interactions stabilize supramolecular layers .
Q. What strategies address low data-to-parameter ratios in X-ray refinement of similar amine derivatives?
- Methodological Answer : For low ratios (e.g., 16.4:1 in this compound):
- Restraints : Apply geometric restraints (e.g., N–H = 0.88 ± 0.01 Å) to underdetermined H-atoms.
- Software Tools : Use SHELXL’s robust refinement algorithms, which handle twinned data and high thermal motion via TLS (Translation-Libration-Screw) models .
- Validation : Cross-check with spectroscopic data (e.g., IR or NMR) to resolve ambiguities in electron density maps.
Q. How can Schiff base chemistry be leveraged to design derivatives of this compound with tailored properties?
- Methodological Answer :
Schiff Base Synthesis : Replace salicylaldehyde with substituted aldehydes (e.g., 4-nitrobenzaldehyde) to modulate electronic effects.
Post-Reduction Modifications : Introduce functional groups (e.g., halides, CF₃) via NaBH₄ reduction or catalytic hydrogenation.
Characterization : Use SC-XRD (as in ) and DFT calculations to predict conformational flexibility (e.g., torsion angles) and hydrogen bonding trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
